BenchChemオンラインストアへようこそ!

sEH/AChE-IN-4

Alzheimer's disease acetylcholinesterase inhibition enantioselectivity

Select sEH/AChE-IN-4 ((+)-enantiomer) for preclinical studies requiring robust sEH inhibition (IC50 3.1 nM hsEH) with defined, low-potency hAChE activity (IC50 1660 nM). The ~850-fold selectivity gap versus sEH/AChE-IN-3 ((−)-enantiomer) enables clear stereospecific pharmacodynamic separation. Ideal for AD models where EET stabilization plus modest cholinergic enhancement is desired. Research use only.

Molecular Formula C35H39ClF3N5O3
Molecular Weight 670.2 g/mol
Cat. No. B12412368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH/AChE-IN-4
Molecular FormulaC35H39ClF3N5O3
Molecular Weight670.2 g/mol
Structural Identifiers
SMILESCC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F
InChIInChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m1/s1
InChIKeyVPHLBLQNXMWQOL-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sEH/AChE-IN-4: Dual sEH and AChE Inhibitor for Alzheimer's Research


sEH/AChE-IN-4 (also designated compound (+)-15) is a blood-brain barrier (BBB)-penetrant dual inhibitor targeting soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) [1]. It belongs to a class of 6-chlorotacrine–TPPU hybrids designed to address neuroinflammation and cognitive deficits via a multi-target mechanism . Preclinical characterization reveals potent inhibition of both human and murine sEH and AChE isoforms, with well-defined IC50 values for five enzyme targets [1]. The compound is supplied as a research-use-only small molecule with a defined stereochemistry ((+)-enantiomer) and molecular formula C35H39ClF3N5O3 [2].

Why sEH/AChE-IN-4 Cannot Be Substituted with Other In-Class Dual Inhibitors


Within the sEH/AChE dual inhibitor class, subtle variations in linker length, stereochemistry, and substituent placement profoundly alter target engagement profiles. For instance, the enantiomeric pair (−)-15 and (+)-15 (sEH/AChE-IN-3 and sEH/AChE-IN-4) differ by over 800-fold in human AChE potency and 15-fold in mouse AChE potency, demonstrating that stereochemistry is not a trivial attribute but a critical determinant of pharmacological activity [1]. Moreover, related compounds in the series (12a, 12b, 12c) exhibit distinct selectivity windows between sEH, AChE, and butyrylcholinesterase (BChE), as well as divergent species cross-reactivity [1]. Generic substitution among these analogs without reference to the specific quantitative enzyme inhibition profile will yield non-comparable experimental outcomes and confound interpretation of in vivo efficacy studies.

Quantitative Differentiation of sEH/AChE-IN-4 Against Comparator Dual Inhibitors


Enantiomer-Specific AChE Inhibition: sEH/AChE-IN-4 vs. sEH/AChE-IN-3

sEH/AChE-IN-4 ((+)-15) and its enantiomer sEH/AChE-IN-3 ((−)-15) exhibit dramatically different potencies against human acetylcholinesterase (hAChE). The (−)-enantiomer is ~850-fold more potent (IC50 = 1.94 nM) than the (+)-enantiomer (IC50 = 1660 nM) [1]. This stereochemical divergence underscores that the (+)-enantiomer provides a distinct pharmacological tool for probing enantioselective interactions at the AChE active site, offering a low-potency control for mechanistic studies where residual AChE activity must be preserved.

Alzheimer's disease acetylcholinesterase inhibition enantioselectivity

Species-Selective sEH Inhibition: sEH/AChE-IN-4 vs. sEH/AChE-IN-3 and 12a

sEH/AChE-IN-4 ((+)-15) inhibits mouse sEH (msEH) with an IC50 of 14.5 nM, which is 2.3-fold more potent than sEH/AChE-IN-3 ((−)-15) against the same murine isoform (IC50 = 34.3 nM) [1]. In contrast, the human sEH (hsEH) IC50 for (+)-15 is 3.1 nM, only 7.8-fold less potent than (−)-15 (0.4 nM). This species selectivity profile—relatively balanced human/mouse potency for (+)-15 versus pronounced human selectivity for (−)-15—makes (+)-15 a more suitable tool for murine in vivo studies where high msEH engagement is desired.

species cross-reactivity soluble epoxide hydrolase preclinical model translation

Butyrylcholinesterase Selectivity: sEH/AChE-IN-4 vs. sEH/AChE-IN-2 and sEH/AChE-IN-3

sEH/AChE-IN-4 ((+)-15) displays a marked selectivity against human butyrylcholinesterase (hBChE), with an IC50 of 179 nM, representing a 57-fold selectivity for sEH (3.1 nM) over BChE [1]. In comparison, sEH/AChE-IN-2 (12b) exhibits a higher hBChE IC50 of 416 nM (416-fold selectivity for sEH), while sEH/AChE-IN-3 ((−)-15) shows a substantially higher hBChE IC50 of 615 nM (>1500-fold selectivity) [1]. Thus, sEH/AChE-IN-4 occupies an intermediate selectivity window, offering more substantial BChE engagement than its analogs while still maintaining potent sEH inhibition.

butyrylcholinesterase off-target selectivity cholinergic toxicity

Blood-Brain Barrier Penetration: Class-Level Evidence for Dual Inhibitor Series

The lead compound from the 6-chlorotacrine–TPPU hybrid series, to which sEH/AChE-IN-4 belongs, demonstrated adequate brain permeability in vitro (PAMPA-BBB assay) and in vivo brain distribution in mice following oral administration [1]. While direct PAMPA permeability coefficients for sEH/AChE-IN-4 specifically are not reported, the class-wide SAR indicates that structural features conferring BBB penetration (e.g., lipophilicity, low polar surface area) are conserved within the series. Notably, the commercial designation of sEH/AChE-IN-4 as 'BBB-penetrated' is supported by its inclusion in the same structural class as the validated lead .

blood-brain barrier CNS penetration PAMPA-BBB

Human AChE Potency Relative to Class-Leading Compound Z43

A distinct dual inhibitor scaffold, exemplified by compound Z43 (tacrine-triazole derivative), achieves sub-nanomolar sEH IC50 (0.7 nM) and single-digit nanomolar hAChE IC50 (1.7 nM) [1]. In contrast, sEH/AChE-IN-4 ((+)-15) exhibits nanomolar sEH inhibition (3.1 nM) but micromolar-range hAChE potency (1660 nM) [2]. This >975-fold difference in AChE potency reflects fundamental pharmacophore divergence: Z43 utilizes a tacrine core optimized for AChE active site occupancy, whereas the 6-chlorotacrine–TPPU hybrids of the sEH/AChE-IN series were designed with sEH inhibition as the primary objective. This cross-scaffold comparison underscores that sEH/AChE-IN-4 is not a high-potency AChE inhibitor but rather a tool for investigating sEH-driven pharmacology with ancillary, low-level AChE modulation.

acetylcholinesterase comparative potency chemical scaffold

Human sEH Inhibition: Consistent Low-Nanomolar Potency Across Series

Despite divergent AChE potencies across the sEH/AChE-IN series, sEH/AChE-IN-4 ((+)-15) maintains consistent low-nanomolar human sEH inhibition (IC50 = 3.1 nM) [1]. This potency is comparable to series members 12b (1.0 nM) and 12c (4.6 nM), and only moderately less potent than the highly optimized sEH/AChE-IN-3 ((−)-15) at 0.4 nM [1]. The conserved sEH inhibition across varied AChE activities suggests that the sEH pharmacophore is robustly maintained within this chemical series, enabling researchers to decouple sEH potency from AChE potency when selecting tools for mechanistic studies.

soluble epoxide hydrolase enzyme inhibition structure-activity relationship

Optimal Use Cases for sEH/AChE-IN-4 Based on Quantitative Evidence


Mechanistic Studies of Enantioselective AChE Engagement

Utilize sEH/AChE-IN-4 ((+)-enantiomer) as a low-potency AChE control alongside sEH/AChE-IN-3 ((−)-enantiomer) to dissect stereospecific contributions to AChE inhibition in vitro or in vivo. The ~850-fold difference in hAChE IC50 enables clear pharmacodynamic separation [1].

Murine Alzheimer's Disease Models Requiring Balanced sEH/mAChE Inhibition

Deploy sEH/AChE-IN-4 in transgenic AD mouse models (e.g., 5xFAD, APP/PS1) where robust msEH inhibition (IC50 = 14.5 nM) and moderate mAChE inhibition (IC50 = 102 nM) are desired to simultaneously reduce neuroinflammation and modestly enhance cholinergic tone [1].

Cholinesterase Selectivity Profiling in Neuroinflammation Studies

Employ sEH/AChE-IN-4 as a tool compound with defined, intermediate BChE engagement (IC50 = 179 nM) to investigate the contribution of butyrylcholinesterase to cholinergic signaling and neuroinflammation, contrasting with highly BChE-sparing analogs like sEH/AChE-IN-3 [1].

sEH-Focused Pharmacology with Ancillary AChE Activity

Select sEH/AChE-IN-4 for preclinical studies where primary outcome measures are driven by sEH inhibition (e.g., EET stabilization, anti-inflammatory cytokine modulation) and the low-level AChE inhibition is tolerated or serves as a secondary pharmacological readout [1].

Quote Request

Request a Quote for sEH/AChE-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.